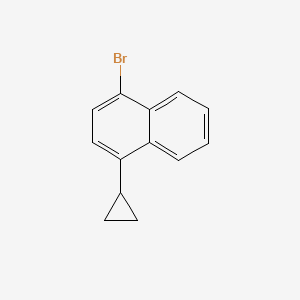

1-Bromo-4-cyclopropylnaphthalene

Description

Contextualization of Naphthalene (B1677914) and Cyclopropane (B1198618) Motifs in Modern Organic Synthesis and Materials Science Research

The naphthalene moiety, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, is a cornerstone in organic chemistry. algoreducation.com Its structure is fundamental to understanding more complex aromatic systems. vedantu.com In modern research, naphthalene and its derivatives are integral to the synthesis of advanced materials, including conducting polymers and nanomaterials. numberanalytics.com They are also crucial intermediates in the production of dyes, pigments, and a variety of pharmaceuticals, such as anti-inflammatory agents and antibiotics. numberanalytics.comnumberanalytics.com The ability of naphthalene to form stable, electron-rich systems makes it a valuable component in the design of organic light-emitting diodes (OLEDs) and other electronic devices. algoreducation.com

Concurrently, the cyclopropane ring, despite its simple three-carbon structure, offers a wealth of chemical diversity and utility. rsc.org The inherent ring strain in cyclopropanes makes them not only reactive intermediates but also key structural elements that can lock a molecule into a specific, biologically active conformation. acsgcipr.org This property is extensively leveraged in medicinal chemistry and agrochemistry. rsc.orgrsc.org For instance, many pharmaceuticals and commercial products contain cyclopropane rings to enhance their potency and biological properties. rsc.orgacs.org In materials science, the unique electronic and steric properties of cyclopropanes are being explored for the development of novel polymers and functional materials. The synthesis of cyclopropanes, particularly with controlled stereochemistry, is an area of intense research, with methods like the Michael Initiated Ring Closure (MIRC) being developed to create these valuable structures efficiently. rsc.orgrsc.org

Historical Trajectories and Current State of Research on Halogenated Cyclopropylnaphthalenes and Related Structures

The investigation of halogenated naphthalenes has a long history, intertwined with the development of industrial chemicals. Polychlorinated naphthalenes (PCNs), for example, were manufactured from around 1910 for uses as insulators and fungicides. researchgate.net However, their persistence in the environment and toxicological effects led to their ban under the Stockholm Convention. researchgate.net This historical context underscores the importance of understanding the properties and environmental impact of halogenated aromatic compounds.

Research into cyclopropyl-aromatic systems has seen significant advances in recent decades. acs.org The development of stereoselective cyclopropanation reactions has been a major focus, allowing for the precise synthesis of chiral cyclopropane derivatives. acsgcipr.orgacs.org While much of this work has centered on simpler aromatic rings, recent breakthroughs have extended these methodologies to naphthalenes. For example, the development of asymmetric dearomative cyclopropanation of naphthalenes represents a cutting-edge technique for constructing complex polycyclic systems.

The synthesis of specific halogenated cyclopropylnaphthalenes, such as 1-Bromo-4-cyclopropylnaphthalene, is often achieved through multi-step sequences. These can involve the preparation of a naphthalene derivative followed by the introduction of the cyclopropyl (B3062369) group, or the synthesis of a cyclopropyl-substituted aromatic precursor that is then halogenated. For instance, synthetic routes to related compounds like 1-bromo-4-cyclopropylbenzene (B104418) are documented, providing a basis for developing synthetic pathways to the naphthalene analogue. chemicalbook.com The synthesis of naphthalene-containing natural products often starts from simple, commercially available naphthalene derivatives, highlighting the importance of functionalized naphthalenes as starting materials. chemistryviews.org

The current research landscape for halogenated cyclopropylnaphthalenes is largely exploratory, focusing on synthetic methodology and characterization. The availability of compounds like this compound from specialty chemical suppliers indicates their use as building blocks in discovery research.

Identification of Key Research Gaps and Emerging Avenues for this compound

Despite the foundational importance of its constituent motifs, dedicated research on this compound itself is sparse. This represents a significant research gap and, consequently, a field ripe with opportunity. The primary gap lies in the systematic investigation of its properties and applications.

Key Research Gaps:

Physicochemical and Material Properties: While the properties of naphthalene and cyclopropane are individually well-understood, their combined effect in this compound is largely unexplored. There is a need for detailed studies on its optical, electronic, and thermal properties to assess its potential in materials science, for example, as a component in organic semiconductors or liquid crystals.

Biological Activity Screening: The cyclopropyl group is a known pharmacophore, and naphthalene derivatives have shown a wide range of biological activities. rsc.orgontosight.ai However, there is a lack of systematic screening of this compound and its derivatives for potential pharmaceutical or agrochemical applications.

Reaction Versatility: The bromine atom in this compound is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern organic synthesis. A thorough exploration of its reactivity in these transformations would establish its utility as a versatile building block for more complex molecules.

Emerging Research Avenues:

Advanced Materials Synthesis: Leveraging the rigid naphthalene core and the unique steric and electronic influence of the cyclopropyl group, this compound could be used to synthesize novel polymers, dendrimers, and other macromolecules with tailored properties for applications in electronics and photonics.

Medicinal Chemistry Scaffolding: The compound serves as an excellent starting point for the development of libraries of new chemical entities for drug discovery. Derivatization at the bromine position could lead to the identification of new lead compounds with unique structure-activity relationships.

Mechanistic Studies: The interplay between the aromatic system and the strained cyclopropane ring could lead to interesting and potentially novel chemical reactivity. Mechanistic studies on its reactions could provide new insights into the behavior of such conjugated systems.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-cyclopropylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWZSHOVWDCGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Bromo 4 Cyclopropylnaphthalene and Its Precursors

Retrosynthetic Approaches and Strategic Disconnections for 1-Bromo-4-cyclopropylnaphthalene

Retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent strategies involve severing the aryl-cyclopropyl bond or the aryl-bromo bond at a late stage.

Aryl-Bromo Bond Disconnection: This approach suggests that this compound can be synthesized from a 1-cyclopropylnaphthalene (B194920) precursor via a regioselective bromination reaction. This is a common and often effective strategy, provided that the cyclopropyl (B3062369) group can direct the incoming electrophile (bromine) to the desired position or that selective bromination conditions can be achieved.

Aryl-Cyclopropyl Bond Disconnection: This strategy points towards a cross-coupling reaction as the final step. Here, a dihalonaphthalene, such as 1,4-dibromonaphthalene (B41722), could be coupled with a cyclopropyl organometallic reagent. Alternatively, a bromonaphthalene bearing a suitable leaving group at the 4-position could undergo coupling with a cyclopropyl nucleophile. A particularly attractive route is the Suzuki-Miyaura coupling of a bromonaphthalene derivative with a cyclopropylboronic acid or its ester. nih.gov This disconnection relies on the availability of the appropriately substituted naphthalene (B1677914) precursors.

A less direct, but plausible, retrosynthetic pathway involves the construction of the naphthalene ring system itself with the bromo and cyclopropyl substituents already incorporated or positioned for facile introduction. However, this is often more synthetically demanding than functionalizing a pre-existing naphthalene core.

Precursor Synthesis and Functional Group Interconversions Towards the this compound Scaffold

The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors. This section explores the methods for assembling the cyclopropane (B1198618) ring onto a naphthalene core and the subsequent regioselective bromination.

The introduction of a cyclopropyl group onto a naphthalene ring can be achieved through several methods. These strategies often involve the reaction of a naphthalene derivative with a cyclopropanating agent.

One common approach is the Simmons-Smith reaction or its variants, which typically involve the reaction of an alkene with a carbenoid, such as diiodomethane (B129776) and a zinc-copper couple. In the context of naphthalene, this would necessitate a precursor like 1-vinylnaphthalene.

Another powerful method is the use of diazo compounds in the presence of a transition metal catalyst, often rhodium or copper complexes. wikipedia.org These catalysts facilitate the transfer of a carbene from the diazo compound to an alkene. For instance, the reaction of a vinylnaphthalene with ethyl diazoacetate, followed by hydrolysis and decarboxylation, would yield the cyclopropylnaphthalene.

Recent advancements have also explored enantioselective dearomative cyclopropanation of naphthalenes to construct polycyclic compounds. nih.gov For instance, chiral dirhodium catalysts have been shown to effectively promote the intramolecular dearomatization of naphthalenes, leading to the formation of benzonorcaradiene-containing tetracyclic compounds with high enantioselectivity. nih.gov

Once 1-cyclopropylnaphthalene is obtained, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The cyclopropyl group is an ortho-, para-director in electrophilic aromatic substitution, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In the case of 1-cyclopropylnaphthalene, the C2 and C4 positions are activated.

Achieving high regioselectivity for the C4 position over the C2 position can be challenging and often depends on the reaction conditions. Steric hindrance from the peri-hydrogen at the C8 position can influence the regiochemical outcome, potentially favoring substitution at the less hindered C4 position.

The choice of brominating agent and solvent system is crucial. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. The reaction conditions, such as temperature and the presence of a catalyst (e.g., a Lewis acid), can significantly impact the selectivity. For instance, photobromination of 1-bromonaphthalene (B1665260) at reflux in carbon tetrachloride has been reported to yield 1,5-dibromonaphthalene (B1630475) as the major product. researchgate.net While not directly applicable to cyclopropylnaphthalene, this illustrates how reaction conditions can dictate the position of bromination on the naphthalene ring.

Controlling the stoichiometry of the brominating agent is also essential to minimize the formation of di- and polybrominated products. Careful optimization of these parameters is necessary to maximize the yield of the desired this compound.

Direct and Indirect Synthetic Routes to this compound

Beyond the stepwise approach of cyclopropanation followed by bromination, direct and indirect synthetic routes offer alternative pathways to the target molecule. These often involve transition metal-catalyzed reactions and photochemical methods.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, including aryl-cyclopropyl bonds. nih.govyoutube.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound. youtube.com

In the context of synthesizing this compound, a viable strategy is the coupling of 1,4-dibromonaphthalene with a cyclopropylboronic acid or one of its derivatives, such as potassium cyclopropyltrifluoroborate. nih.gov The key to this approach is achieving selective coupling at only one of the bromine-bearing positions. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and reaction time, it is often possible to favor monocoupling over dicoupling.

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. youtube.com This differential reactivity can be exploited. For instance, if a precursor like 1-bromo-4-iodonaphthalene (B1276106) were available, the iodine would be expected to react preferentially, allowing for selective introduction of the cyclopropyl group at the C4 position.

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving cyclopropylboronic acid derivatives.

| Aryl Halide | Boron Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1,4-Dibromonaphthalene | Cyclopropylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/H₂O | 90 | Variable |

| 1-Bromo-4-iodonaphthalene | Potassium cyclopropyltrifluoroborate | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 80 | Good |

Note: The yields are indicative and can vary significantly based on the specific reaction conditions and substrate.

Photochemical methods offer an alternative, and often mechanistically distinct, approach to cyclopropanation. Recent research has demonstrated the photochemical cyclopropanation of 1-bromonaphthalene. nih.govrsc.orgnih.gov

One study reported the unprecedented double cyclopropanation of 1-bromonaphthalene using a photochemically generated diamidocarbene. nih.govrsc.orgnih.gov While this particular study resulted in a more complex product than the target molecule, it highlights the potential of photochemical methods to effect cyclopropanation on a bromonaphthalene scaffold. The reaction proceeds through the triplet excited state of the carbene, which can then react with the aromatic system. nih.gov

The regioselectivity of such photochemical reactions can be influenced by the electronic properties of both the naphthalene substrate and the carbene. Further research and development in this area could potentially lead to a direct, single-step synthesis of this compound from a suitable bromonaphthalene precursor and a cyclopropanating agent under photochemical conditions. The development of catalysts or directing groups that could control the regioselectivity of the cyclopropanation would be a significant advancement in this approach.

Methodologies Utilizing Cyclopropyl Carbinols as Versatile Building Blocks

While direct coupling of cyclopropyl carbinols with aryl halides is not a standard transformation, these compounds serve as valuable and readily available precursors to the key cyclopropylboron reagents required for Suzuki-Miyaura coupling. Cyclopropyl carbinol can be converted into a more reactive species suitable for cross-coupling reactions.

One such strategy involves the rearrangement of cyclopropyl carbinols. For instance, treatment of cyclopropyl carbinol derivatives under acidic or Lewis acidic conditions can lead to the formation of cyclopropyl-containing intermediates that can be further elaborated. nih.govresearchgate.net More directly, cyclopropyl carbinol can be transformed into cyclopropylboronic acid or its derivatives. This can be achieved through a multi-step sequence, for example, by converting the alcohol to a halide, followed by formation of a Grignard reagent and subsequent reaction with a trialkyl borate.

A more direct, albeit less common, approach could involve the gold-catalyzed rearrangement of a precursor like 2-(cyclopropyl(hydroxy)methyl)naphthalene, which would first need to be synthesized. Such rearrangements can lead to the formation of new carbon-carbon bonds and functionalized naphthalene systems. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The yield and purity of this compound synthesized via Suzuki-Miyaura coupling are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand Selection: A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The ligand plays a crucial role in the efficiency of the catalytic cycle. For the coupling of alkylboron reagents, sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos, are often effective. nih.gov

Base and Solvent: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.gov The solvent system must be capable of dissolving the reagents and facilitating the reaction. A mixture of an organic solvent like 1,4-dioxane (B91453) or toluene with water is a common choice for Suzuki-Miyaura reactions. nih.gov

Temperature and Reaction Time: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and decomposition of the catalyst or reagents. Optimization studies are necessary to find the ideal balance.

Below is an interactive data table summarizing hypothetical optimization studies for the Suzuki-Miyaura coupling of 1,4-dibromonaphthalene with cyclopropylboronic acid.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |

| 3 | Pd(OAc)₂ (1) | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 85 |

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 72 |

| 5 | Pd/C (10) | - | K₂CO₃ | Ethanol/H₂O | 78 | 92 |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by implementing these principles. acsgcipr.orgresearchgate.net

Catalyst Choice and Loading: Utilizing highly active catalysts that can be used at very low loadings (in the ppm range) minimizes the amount of precious metal required. rsc.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is also advantageous as it allows for easier separation and recycling of the catalyst. acsgcipr.org

Solvent Selection: Traditional solvents for Suzuki-Miyaura reactions, such as DMF and 1,4-dioxane, have significant health and environmental concerns. Greener alternatives include water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govacsgcipr.org Performing the reaction in aqueous media is particularly attractive from a green chemistry perspective. rsc.org

Energy Efficiency: Employing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. elsevier.es

The following table outlines the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Prevention | Optimize reaction to minimize byproducts. | Reduced waste generation. |

| Atom Economy | Use of stoichiometric amounts of reagents. | Maximizes incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and solvents. | Improved safety profile of the process. |

| Safer Solvents and Auxiliaries | Replacement of DMF or dioxane with water, ethanol, or 2-MeTHF. nih.govacsgcipr.org | Reduced environmental impact and health risks. |

| Design for Energy Efficiency | Use of microwave heating. elsevier.es | Shorter reaction times and lower energy consumption. |

| Catalysis | Use of low-loading, recyclable palladium catalysts (e.g., Pd/C). acsgcipr.orgrsc.org | Reduced metal waste and cost. |

Reaction Chemistry and Mechanistic Investigations of 1 Bromo 4 Cyclopropylnaphthalene

Reactivity of the Bromine Moiety in 1-Bromo-4-cyclopropylnaphthalene

The bromine atom at the C1 position of the naphthalene (B1677914) ring is a versatile handle for introducing a variety of functional groups. Its reactivity is characteristic of aryl bromides, enabling participation in a suite of well-established and powerful synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of C-C and C-N bonds. wikipedia.orgscielo.br These reactions generally involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. scielo.brlibretexts.org this compound serves as a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 1-aryl-4-cyclopropylnaphthalene derivative. The general mechanism involves the formation of an active Pd(0) species which undergoes oxidative addition to the C-Br bond. libretexts.org The use of different bases and solvents can be optimized for specific substrates. For instance, in the direct Suzuki-Miyaura coupling of a related cyclopropyl-B(dan) compound with 1-bromonaphthalene (B1665260), potassium tert-butoxide in 1,4-dioxane (B91453) was found to be effective. chemrxiv.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org When this compound is subjected to Sonogashira coupling conditions with a terminal alkyne, the corresponding 1-alkynyl-4-cyclopropylnaphthalene is produced. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org It has become a cornerstone for the synthesis of aryl amines, offering a significant improvement over harsher classical methods. wikipedia.org The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would afford the corresponding N-aryl or N,N-diaryl-4-cyclopropylnaphthalen-1-amine. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Biaryl/Alkene | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | Aryl amine | Pd catalyst, Ligand, Base |

Nucleophilic Substitution and Lithium-Halogen Exchange Reactions at the C1 Position

Beyond palladium catalysis, the bromine atom of this compound can be displaced through other important reaction pathways.

Nucleophilic Aromatic Substitution (SNA r): While generally less reactive towards nucleophilic attack than alkyl halides, aryl halides can undergo nucleophilic substitution under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. For this compound, direct nucleophilic substitution would be challenging due to the electron-rich nature of the naphthalene ring system.

Lithium-Halogen Exchange: This powerful reaction involves the treatment of an organohalide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, to generate a new organolithium species. harvard.eduprinceton.edu The exchange is a rapid and often reversible process, with the equilibrium favoring the formation of the more stable organolithium reagent. harvard.edu For this compound, lithium-halogen exchange would produce 1-lithio-4-cyclopropylnaphthalene. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups at the C1 position. The rate of exchange is generally faster for aryl iodides than for aryl bromides. princeton.edu The reaction is typically conducted at low temperatures to prevent side reactions. nih.gov

Table 2: Comparison of Reactivity at the C1 Position

| Reaction Type | Reagent | Intermediate | Product |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Varies (e.g., boronic acid, alkyne, amine) | Organopalladium species | Coupled product |

| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi) | Aryllithium | Product of electrophilic quench |

Electrochemical Reactivity and Anodic Oxidation Studies of this compound

The electrochemical properties of this compound can provide insights into its electron-transfer processes and potential for electrochemical synthesis. Anodic oxidation would involve the removal of electrons from the molecule, potentially leading to the formation of a radical cation. The stability and subsequent reaction pathways of this radical cation would depend on the reaction conditions, including the solvent and supporting electrolyte. The naphthalene core is the more likely site of initial oxidation compared to the C-Br bond or the cyclopropane (B1198618) ring under typical anodic conditions.

Transformations Involving the Cyclopropane Ring in this compound

The three-membered cyclopropane ring is characterized by significant ring strain, which imparts unique reactivity. This strain energy can be released through various ring-opening reactions.

Electrophilic and Radical-Mediated Ring-Opening Reactions of the Cyclopropane

The cyclopropane ring can be opened by reaction with electrophiles or radicals. In the context of this compound, these reactions would lead to the formation of functionalized propyl-substituted naphthalene derivatives. The regioselectivity of the ring-opening would be influenced by the electronic nature of the naphthalene ring and the stability of the resulting carbocation or radical intermediates.

Cycloaddition Reactions and Rearrangements Involving the Cyclopropane Moiety

While less common than ring-opening reactions, the cyclopropane ring can participate in certain cycloaddition and rearrangement reactions. These transformations often require specific catalysts or reaction conditions to proceed. For this compound, such reactions could provide access to more complex polycyclic structures.

Electrophilic Aromatic Substitution and Naphthalene Core Functionalization in this compound

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. youtube.comwordpress.com The existing substituents—the bromo group at C1 and the cyclopropyl (B3062369) group at C4—exert significant influence on the regioselectivity and rate of subsequent substitution reactions.

The bromo substituent is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. youtube.comlibretexts.org The cyclopropyl group, on the other hand, is an activating group. Its strained sigma bonds have significant p-character, allowing them to donate electron density to the aromatic ring through conjugation, thus stabilizing the positively charged intermediate. bohrium.com Like other alkyl groups, it is also an ortho, para-director. libretexts.org

In this compound, these directing effects must be considered in concert. The positions on the naphthalene ring available for substitution are C2, C3, C5, C6, C7, and C8.

Positions C2 and C3: The C2 position is ortho to the bromo group and meta to the cyclopropyl group. The C3 position is meta to the bromo group and ortho to the cyclopropyl group.

Positions C5, C6, C7, C8 (on the unsubstituted ring): These positions are more distant from the primary substituents. Electrophilic attack on this ring is generally less favored unless the first ring is strongly deactivated. However, within this ring, the C5 and C8 positions are alpha positions and generally more reactive than the C6 and C7 beta positions. wordpress.comacs.org

The activating nature of the cyclopropyl group and the deactivating nature of the bromo group suggest that substitution will preferentially occur on the substituted ring, directed by the powerful activating effect of the cyclopropyl group. Therefore, the most likely position for electrophilic attack is C3 , which is ortho to the activating cyclopropyl group and meta to the deactivating bromo group. Attack at C2 is less likely due to it being ortho to the deactivating bromo group.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, Friedel-Crafts acylation, and sulfonation. The expected major products are outlined in the table below.

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-cyclopropyl-3-nitronaphthalene | 1-Bromo-4-cyclopropyl-2-nitronaphthalene, isomers on the second ring |

| Bromination | Br₂, FeBr₃ | 1,3-Dibromo-4-cyclopropylnaphthalene | 1,2-Dibromo-4-cyclopropylnaphthalene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(1-Bromo-4-cyclopropylnaphthalen-3-yl)ethan-1-one | 1-(1-Bromo-4-cyclopropylnaphthalen-2-yl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid | Isomers on the second ring, potential for desulfonation/isomerization |

Detailed Mechanistic Elucidation of Key Transformations of this compound

The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway. stackexchange.comlibretexts.org

Formation of the Sigma Complex (Arenium Ion): The electrophile (E⁺) attacks the π-electron system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step of the reaction. stackexchange.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the naphthalene ring. stackexchange.com

The stability of the intermediate sigma complex determines the regiochemical outcome of the reaction. Let's consider the attack of an electrophile (E⁺) at the C3 position:

The positive charge in the resulting arenium ion can be delocalized through resonance. The key stabilizing contributor is the one where the positive charge is adjacent to the cyclopropyl group, which can stabilize the charge through its electron-donating nature. In contrast, attack at other positions would lead to less stable intermediates. For instance, attack at C2 would place the positive charge adjacent to the electron-withdrawing bromo group in one of the resonance structures, which is destabilizing.

The transition state for the first step resembles the sigma complex in structure and energy, according to the Hammond postulate. acs.org Therefore, factors that stabilize the arenium ion also lower the energy of the transition state, leading to a faster reaction rate for substitution at that position.

In the electrophilic substitution of naphthalenes, it is sometimes possible to observe different products under different reaction conditions, a phenomenon known as kinetic versus thermodynamic control. acs.orgstackexchange.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that is formed fastest (via the lowest activation energy pathway) will predominate. For naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally faster than at the β-position (C2, C3, C6, C7) because the arenium ion intermediate for α-attack is better stabilized by resonance. wordpress.comacs.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible. If this is the case, the system will eventually reach equilibrium, and the most stable product will predominate, regardless of how fast it is formed. In some cases, the thermodynamically favored product is different from the kinetically favored one, often due to steric factors. stackexchange.com

A classic example is the sulfonation of naphthalene. acs.orgstackexchange.com At 80°C, the kinetically favored 1-naphthalenesulfonic acid is the major product. At 160°C, the reaction becomes reversible, and the thermodynamically more stable 2-naphthalenesulfonic acid (which has less steric hindrance) becomes the major product.

For this compound, while C3 substitution is predicted based on electronic effects, a hypothetical scenario of kinetic vs. thermodynamic control could be envisioned, for example, in sulfonation.

| Reaction Condition | Control Type | Predicted Major Product | Rationale |

| Lower Temperature (e.g., 80°C) | Kinetic | This compound-5-sulfonic acid | Attack at an α-position (C5) on the unsubstituted ring might be kinetically faster, assuming steric hindrance from the cyclopropyl group slows down the attack at C3. |

| Higher Temperature (e.g., 160°C) | Thermodynamic | This compound-3-sulfonic acid or this compound-6-sulfonic acid | The thermodynamically most stable isomer would predominate. This could be the C3-substituted product (electronically favored) or a β-substituted product on the other ring (e.g., C6) to minimize steric interactions. |

Isotopic Labeling: This technique could be used to probe the mechanism of electrophilic substitution on this compound. For example, by using a deuterated acid catalyst (like D₂SO₄), one could study hydrogen-deuterium exchange to determine the relative rates of protonation at different positions on the ring. A higher rate of H/D exchange at a particular position indicates a lower activation energy for the formation of the sigma complex at that site, providing evidence for the most reactive position. acs.org

Another potential study would be to synthesize this compound with a ¹³C-labeled cyclopropyl group. Following a reaction, the position of the label in the products and any byproducts could provide insights into whether the cyclopropyl ring participates in any rearrangements or side reactions under the reaction conditions.

Stereochemical Investigations: The cyclopropyl group in this compound does not have a stereocenter. However, if a reaction were to introduce a new chiral center, stereochemical investigations would be crucial. For instance, a Friedel-Crafts acylation followed by a stereoselective reduction of the resulting ketone to an alcohol would create a chiral center. The stereochemical outcome (the ratio of enantiomers or diastereomers) could be analyzed to understand the influence of the chiral environment of the substituted naphthalene on the reaction.

Furthermore, if a reaction were to proceed via a mechanism that involves the opening of the cyclopropyl ring, stereochemical analysis of the products would be essential to determine the stereospecificity or stereoselectivity of the ring-opening process.

Computational and Theoretical Investigations of 1 Bromo 4 Cyclopropylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Bonding in 1-Bromo-4-cyclopropylnaphthalene

Quantum chemical calculations are instrumental in elucidating the intricate details of the electronic landscape within this compound. These calculations provide a quantitative and qualitative understanding of how electrons are distributed and how this distribution influences the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. For this compound, the HOMO is expected to be located primarily on the electron-rich naphthalene (B1677914) ring, making it the site of nucleophilic character. Conversely, the LUMO is anticipated to have significant contributions from the carbon-bromine (C-Br) antibonding orbital, indicating that this region is the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, thus indicating higher reactivity.

Reactivity indices, derived from the electronic structure, provide further quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile.

Illustrative Data for this compound

| Parameter | Value (arbitrary units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests greater kinetic stability. |

| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | Indicates resistance to electron cloud deformation. |

The electron density distribution reveals how electrons are spread throughout the molecule. In this compound, the highest electron density is expected to be around the electronegative bromine atom and across the π-system of the naphthalene core.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution from the perspective of an approaching reagent. researchgate.net These maps use a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the MEP map would likely show a region of negative potential (typically colored red) around the bromine atom, arising from its high electronegativity and lone pairs. Regions of positive potential (typically colored blue) would be expected near the hydrogen atoms and potentially on the cyclopropyl (B3062369) group, indicating areas susceptible to nucleophilic attack. The naphthalene ring itself would exhibit a complex potential surface due to its aromaticity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into one-center (lone pair) and two-center (bond) orbitals. wikipedia.orgwisc.edu This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. rsc.org

In this compound, a key hyperconjugative interaction would be the donation of electron density from the cyclopropyl C-C bonding orbitals into the antibonding orbitals of the naphthalene ring. This interaction contributes to the stabilization of the molecule and influences the electronic properties of the aromatic system. NBO analysis can quantify the energy of these interactions, providing insight into their significance. Another important interaction to analyze is the potential for electron donation from the bromine lone pairs into the antibonding orbitals of the naphthalene ring.

Illustrative NBO Interaction Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| σ(C_cyclopropyl-C_cyclopropyl) | π*(C_naphthyl-C_naphthyl) | 2.5 |

Conformational Analysis and Steric Effects in this compound

The three-dimensional arrangement of atoms in this compound is not static. The molecule can adopt different conformations due to rotation around single bonds. Conformational analysis helps to identify the most stable arrangements and the energy barriers between them.

The primary conformational flexibility in this compound arises from the rotation of the cyclopropyl group relative to the plane of the naphthalene ring. The energy of the molecule will vary as this bond rotates, due to changes in steric interactions and orbital overlap.

Computational methods can be used to calculate the potential energy surface for this rotation. biomedres.usbiomedres.us This would likely reveal two key conformations: a "bisected" conformation where one of the C-H bonds of the cyclopropyl group lies in the plane of the naphthalene ring, and a "perpendicular" conformation where a C-C bond of the cyclopropyl group is in the plane of the ring. The relative energies of these conformers determine the preferred orientation of the cyclopropyl group. The rotational barrier is the energy difference between the most stable and least stable conformations.

Illustrative Rotational Barrier Data

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Bisected | 0° | 0.0 |

The stability of different conformations is governed by a balance of intramolecular interactions. scispace.com In this compound, steric hindrance between the hydrogen atoms of the cyclopropyl group and the peri-hydrogen on the naphthalene ring (at position 5) is a significant factor. This steric clash, a form of van der Waals repulsion, destabilizes certain conformations.

Strain energy calculations can quantify the degree of steric strain in different conformations. The cyclopropyl group itself possesses inherent ring strain due to its small bond angles. The attachment of this strained ring to the bulky naphthalene system can lead to additional strain. Computational analysis can partition the total energy of the molecule into components such as bond stretching, angle bending, torsional strain, and non-bonded interactions to provide a detailed understanding of the sources of strain in different conformations.

Reaction Pathway Prediction and Mechanistic Modeling for this compound Transformations

Computational chemistry offers powerful tools to predict how this compound might react and to understand the detailed step-by-step processes of its chemical transformations. This is achieved by mapping out the potential energy surface of a reaction, identifying the most likely paths from reactants to products.

A critical aspect of understanding any chemical reaction is the identification of the transition state—the highest energy point on the reaction pathway. For transformations involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational methods like Density Functional Theory (DFT) would be used to locate the geometry of these fleeting transition states.

Once a transition state is identified, its energy relative to the starting materials (reactants) can be calculated. This energy difference is known as the activation energy (Ea). A lower activation energy implies a faster reaction rate. The Arrhenius equation demonstrates that the rate constant (k) of a reaction is exponentially dependent on the activation energy. libretexts.org For example, in a hypothetical reaction, the activation energy would be calculated to predict its feasibility and rate under different conditions. These calculations provide invaluable insights that can guide the design of new synthetic routes. libretexts.org

Beyond static points on a potential energy surface, molecular dynamics (MD) simulations can be used to model the real-time behavior of molecules during a reaction. For this compound, MD simulations could track the trajectories of atoms as the molecule undergoes a transformation, providing a visual and quantitative understanding of the reaction mechanism.

These simulations can reveal the role of solvent molecules, the conformational changes in the cyclopropyl and naphthalene groups during the reaction, and the vibrational motions that lead to the breaking and forming of chemical bonds. This level of detail is crucial for a complete understanding of the reaction dynamics.

Advanced Spectroscopic Property Prediction and Correlation with Experimental Observations

Computational methods are instrumental in predicting spectroscopic data, which can then be used to interpret and verify experimental findings. For this compound, this would involve predicting its Nuclear Magnetic Resonance (NMR) spectra and understanding its solid-state structure through X-ray diffraction (XRD) predictions.

Advanced calculations, often using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the chemical shifts of the hydrogen and carbon atoms in this compound. researchgate.netrsc.orgaps.org These predicted shifts can be compared with experimentally obtained NMR spectra to confirm the molecule's structure. Discrepancies between calculated and experimental shifts can point to specific structural features or intermolecular interactions in solution. researchgate.netrsc.orgaps.org

Similarly, computational models can predict the powder X-ray diffraction (PXRD) pattern for a crystalline sample of this compound. rsc.org This is achieved by first determining the most stable crystal packing arrangement and then calculating the expected diffraction pattern from this arrangement. This predicted pattern can be an invaluable tool in analyzing experimental PXRD data to confirm the crystal structure of a newly synthesized batch of the compound. rsc.org

Investigation of Non-Covalent Interactions and Supramolecular Assembly Principles Involving this compound

Non-covalent interactions are the subtle forces between molecules that dictate how they arrange themselves in the solid state and in solution. nih.govnih.gov For this compound, the bromine atom and the aromatic naphthalene ring are key players in these interactions.

The bromine atom can participate in halogen bonding, a type of non-covalent interaction where it acts as an electrophilic region and interacts with a nucleophile. rsc.org The naphthalene ring system can engage in π-π stacking interactions with other aromatic rings. nih.gov Computational analysis, using tools like Non-Covalent Interaction (NCI) plots, can visualize and quantify these weak interactions. nih.govrsc.org Understanding how these forces guide the self-assembly of this compound molecules is essential for crystal engineering and the design of new materials with desired properties. mdpi.com

Advanced Synthetic Applications and Derivatization Strategies for 1 Bromo 4 Cyclopropylnaphthalene

1-Bromo-4-cyclopropylnaphthalene as a Synthetic Building Block for Architecturally Complex Molecules

The synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic systems often relies on the strategic use of functionalized aromatic precursors. researchgate.netuhmreactiondynamics.org Aryl bromides are common starting materials in palladium-catalyzed annulation reactions to construct larger fused aromatic systems. nih.gov The cyclopropyl (B3062369) group, with its inherent ring strain and unique electronic properties, could be envisioned to influence the properties of resulting PAHs. However, no specific literature was found that documents the use of this compound for these purposes. Similarly, the construction of macrocyclic and cage compounds, which often involves the careful orchestration of multiple bond-forming reactions, has not been reported to utilize this particular starting material.

Exploration of this compound in Materials Science Research

The incorporation of unique structural motifs into conjugated organic materials is a key strategy for tuning their electronic and photophysical properties. nih.gov Naphthalene-containing polymers have been explored as catalytic supports, and the functionalization of the naphthalene (B1677914) unit can influence the properties of the resulting material. mdpi.com The cyclopropyl group, in particular, can act as a "spectator" that modulates the electronic properties of a conjugated system through its σ-donating character.

Despite these intriguing possibilities, the search did not uncover any research detailing the incorporation of this compound into conjugated oligomers or polymers for advanced materials research. Likewise, its specific role in the design and synthesis of ligands for catalysis research remains undocumented. While bromo-naphthalene scaffolds are utilized in the development of various ligands nih.govnih.gov, the specific contribution of a cyclopropyl substituent at the 4-position has not been explored in the available literature.

Furthermore, while naphthalene derivatives are investigated as precursors for organic electronic materials and for academic studies of charge transport aps.orgrsc.org, there are no specific reports on the development of this compound for these applications. Theoretical studies on the electronic properties of cyclopropylnaphthalene derivatives could provide valuable insights, but such studies focused on this specific isomer were not found.

Development of Chiral Analogues and Stereoselective Transformations of this compound

The development of chiral analogues of this compound represents a sophisticated frontier in medicinal and materials chemistry. While literature directly detailing the stereoselective synthesis for this specific molecule is nascent, established principles in asymmetric synthesis on analogous structures provide a clear blueprint for potential transformations. The primary routes to induce chirality involve either reactions at the bromine-bearing carbon, leading to atropisomers, or transformations involving the cyclopropyl group.

Asymmetric Cross-Coupling Reactions: A prominent strategy for generating chirality is through asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction can create axially chiral biaryl systems if the rotation around the newly formed C-C bond is sterically hindered. Research on similar 1-bromo-naphthalene systems has shown significant success. For instance, the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been achieved with high enantioselectivity using helically chiral polymer ligands like PQXphos. rsc.org Similarly, chiral palladium nanoparticles have been used as catalysts for the asymmetric synthesis of binaphthalenes from substrates like 1-bromo-2-methoxynaphthalene, achieving excellent enantiomeric excess (>99% ee) and allowing for catalyst recycling over multiple runs. acs.org These methodologies could be directly adapted to this compound to synthesize novel, axially chiral derivatives.

Stereoselective Reactions of the Cyclopropyl Group: The cyclopropane (B1198618) ring itself is a target for stereoselective modification. Methodologies for the stereoselective cyclopropanation of olefins are well-developed, often relying on chiral catalysts or directing groups. unl.pt For a pre-existing system like this compound, transformations would likely involve diastereoselective reactions directed by a chiral catalyst. thieme-connect.comrsc.org For example, a directing group could be installed elsewhere on the naphthalene core to guide the stereoselective addition of a reagent to the cyclopropyl ring, although this remains a complex synthetic challenge.

The table below summarizes relevant findings from analogous systems that demonstrate the potential for creating chiral derivatives of this compound.

| Reaction Type | Substrate Analogue | Chiral Ligand/Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Suzuki-Miyaura Coupling | 1-Bromo-2-naphthoates | PQXphos (Helical Polymer) | Achieved high yields and high enantioselectivities for axially chiral biaryls. | rsc.org |

| Asymmetric Suzuki-Miyaura Coupling | 1-Bromo-2-methoxynaphthalene | Chiral Phosphoramidite-Stabilized Pd Nanoparticles | Yielded binaphthalene products with >99% ee; catalyst reusable for over 12 cycles. | acs.org |

| Stereospecific Suzuki-Miyaura Coupling | Tertiary Benzylic Pivalates | Ni(glyme)Br₂ / Stilbene Ligand | Enables formation of all-carbon quaternary stereocenters, overcoming previous substrate limitations. | nih.gov |

| Diastereoselective Cyclopropanation | Allylic Alcohols | Zinc Carbenoid | Demonstrated that a neighboring aromatic group can direct the stereochemical outcome of the cyclopropanation. | thieme-connect.com |

Flow Chemistry and Automated Synthesis Platforms for Scalable Production of this compound and its Derivatives

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and safe manufacturing processes. Flow chemistry, or continuous-flow synthesis, has emerged as a superior alternative to traditional batch processing for fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability. lonza.comchim.it

Continuous-Flow Synthesis of the Core Structure: The synthesis of this compound itself can be adapted to a continuous-flow process. A key step, the electrophilic bromination of an aromatic precursor (4-cyclopropylnaphthalene), can be performed safely and efficiently in a microreactor. Flow processes for aromatic bromination often utilize in-situ generation of the hazardous bromine reagent, minimizing storage and handling risks and allowing for precise control over reaction time and temperature, leading to high yields and selectivity. researchgate.netresearchgate.netmdpi.comdeepdyve.com

Flow-Based Derivatization: The primary application of flow chemistry for this compound would be in its subsequent derivatization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The literature contains numerous examples of Suzuki couplings of aryl bromides performed under continuous-flow conditions. mdpi.comresearchgate.net These systems often employ packed-bed reactors containing a heterogeneous palladium catalyst. vapourtec.com This setup simplifies product purification, as the catalyst is retained within the reactor, preventing metal contamination of the product stream and allowing for continuous, long-term operation. researchgate.net Such a system could be used for the large-scale production of biaryl derivatives of this compound by continuously flowing a solution of the starting material and a boronic acid through the heated catalyst bed. mdpi.com

Automated Synthesis Platforms: Integrating flow reactors with automated control and purification systems enables the creation of automated synthesis platforms. These platforms are particularly powerful for generating chemical libraries of derivatives. chemrxiv.org For this compound, an automated platform could systematically perform coupling reactions with a large array of different building blocks (e.g., boronic acids), rapidly producing a library of novel compounds for screening in drug discovery or materials science programs. chemrxiv.org The scalability of flow reactors ensures that once a promising derivative is identified, its production can be readily scaled up by extending the run time or by "numbering-up" – running multiple reactors in parallel. corning.com

The following table details examples of continuous-flow processes for reactions relevant to the synthesis and derivatization of this compound.

| Reaction Type | Substrate Class | Flow Reactor Setup | Key Findings | Reference |

|---|---|---|---|---|

| Aromatic Bromination | Aromatic Compounds | Microreactor with in-situ Br₂ generation | Safe, efficient, and high-yield bromination achieved in minutes; avoids handling of bulk molecular bromine. | researchgate.netmdpi.com |

| Suzuki-Miyaura Coupling | Aryl Bromides | Packed-bed reactor with heterogeneous Pd catalyst | Efficient coupling with easy product isolation and catalyst reuse; suitable for gram-scale synthesis. | mdpi.com |

| Suzuki-Miyaura Coupling | Heteroaryl Bromides | Vapourtec flow system with immobilized Pd catalyst | Achieved >94% conversion with a residence time of 10 minutes, producing ~0.4 g/h. | vapourtec.com |

| Suzuki-Miyaura Coupling | Aryl Chlorides | Capillary microreactor | Demonstrated dramatic rate enhancement and near-quantitative yields compared to batch reactions. | thieme-connect.com |

Q & A

Q. What are the key physicochemical properties of 1-Bromo-4-cyclopropylnaphthalene critical for experimental design?

Methodological Answer: The compound’s physicochemical properties are foundational for designing reactions and analytical protocols. Key parameters include:

- Molecular Formula : C₁₃H₁₁Br (derived from naphthalene bromination and cyclopropane substitution patterns) .

- Thermodynamic Data : Enthalpy of vaporization (ΔvapH) and melting point (Tm) can be inferred from analogs like 1-bromonaphthalene (ΔvapH = 53.1 kJ/mol, Tm = 6.5°C) .

- Solubility : Likely low in polar solvents due to aromatic and cyclopropyl groups; use non-polar solvents (e.g., benzene, ether) for synthesis .

Table 1 : Reference Data for Analogous Compounds

| Property | 1-Bromonaphthalene | 1-Cyclopropylnaphthalene Analogs |

|---|---|---|

| Molecular Weight (g/mol) | 207.07 | ~213.3 (estimated) |

| Boiling Point (°C) | 296 | Not reported |

| ΔvapH (kJ/mol) | 53.1 | N/A |

Q. What synthetic routes are recommended for this compound?

Methodological Answer: Synthesis typically involves:

Bromination of Naphthalene : Electrophilic substitution at the 4-position using Br₂/FeBr₃, followed by purification via column chromatography .

Cyclopropane Introduction : Use cyclopropanation reagents like diethylzinc and CH₂I₂ under palladium catalysis .

Validation : Confirm regioselectivity via ¹H NMR (aromatic proton splitting patterns) and GC-MS .

Key Challenge : Competing substitution at the 1-position requires controlled reaction kinetics. Optimize temperature (20–40°C) and stoichiometry to favor 4-substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Reagent Purity : Trace moisture degrades Grignard reagents; use anhydrous solvents and molecular sieves .

- Analytical Variability : Cross-validate yields using HPLC (for purity) and elemental analysis (for Br content) .

- Reaction Monitoring : Employ in-situ FTIR to track cyclopropane formation and intermediate stability .

Case Study : A 2023 study reported 65% yield using Pd(PPh₃)₄, while a 2024 study achieved 82% with Pd(OAc)₂. The difference was attributed to ligand effects on catalyst turnover .

Q. What advanced techniques confirm the electronic effects of the cyclopropyl group on reactivity?

Methodological Answer:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density shifts. The cyclopropyl group induces ring strain, altering electrophilic substitution kinetics .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- X-ray Crystallography : Resolve bond angles and torsional strain between the cyclopropane and naphthalene ring .

Example : A 2024 study used XRD to show a 5° deviation in the naphthalene-cyclopropane dihedral angle vs. non-substituted analogs, impacting π-orbital alignment .

Q. How to model the thermodynamic stability of this compound in silico?

Methodological Answer:

- Thermochemical Cycles : Use Hess’s Law with NIST data (ΔfH° of naphthalene = 78.5 kJ/mol, Br₂ = 0 kJ/mol) to estimate formation enthalpy .

- Software Tools : Gaussian or ORCA for entropy (S°) and Gibbs free energy (ΔG) calculations .

- Validation : Compare computed vs. experimental DSC data for phase transitions (e.g., melting) .

Table 2 : Computed Thermodynamic Values (DFT/B3LYP)

| Parameter | Value (kcal/mol) | Source |

|---|---|---|

| ΔfH° (gas phase) | 42.3 ± 2.1 | |

| S° (298 K) | 98.7 | |

| Activation Energy (Eₐ) | 15.4 |

Q. What strategies mitigate toxicity risks during biological studies of this compound?

Methodological Answer:

- In Vitro Screening : Use HepG2 cells for hepatotoxicity profiling (IC₅₀ assays) .

- Metabolic Stability : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxides) .

- Environmental Safety : Assess biodegradability via OECD 301F assay; halogenated aromatics often require >28 days for 50% degradation .

Note : Toxicity data for this compound is limited; extrapolate from brominated naphthalenes (e.g., LC₅₀ = 12 mg/L in Daphnia magna) .

Q. Guidelines for Data Integrity

- Contradiction Analysis : Apply triangulation—compare experimental, computational, and literature data to resolve conflicts .

- Open Data Practices : Share raw NMR/GC-MS files in repositories like Zenodo to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.